molecular formula C4H10ClN5 B2712282 3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride CAS No. 2031268-92-3

3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride

Cat. No. B2712282
M. Wt: 163.61
InChI Key: RQTZFOLGOCXADB-UHFFFAOYSA-N
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Description

“3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride” is a chemical compound with the CAS Number: 2031268-92-3 . It has a molecular weight of 163.61 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, which include “3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride”, has been a subject of research . Various methods have been reported, including the use of secondary amides and hydrazides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H9N5.ClH/c1-3-7-8-4(6-5)9(3)2;/h5H2,1-2H3,(H,6,8);1H . This indicates that the compound consists of a 1,2,4-triazole heterocycle .


Chemical Reactions Analysis

The 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation . This suggests that “3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride” could potentially participate in similar reactions.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .

Scientific Research Applications

Reactivity and Synthesis Applications

The reactivity of hydrazine derivatives, including 3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole, plays a crucial role in synthesizing various heterocyclic compounds. For instance, hydrazine derivatives react with isothiocyanates, leading to the formation of 1,2,4-triazole-3,5-diamine derivatives in one-pot reactions, showcasing moderate to high yields under specific conditions (Liu & Iwanowicz, 2003). This method's efficiency and selectivity highlight the compound's utility in synthesizing structurally diverse triazoles.

Corrosion Inhibition

Triazole derivatives, including those related to 3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole, exhibit significant potential as corrosion inhibitors. Studies have shown that these compounds can effectively protect metals against corrosion in acidic environments, such as hydrochloric acid solutions. The adsorption of these derivatives on metal surfaces follows Langmuir's adsorption isotherm, suggesting a strong and efficient inhibition mechanism. The inhibition efficiency of these compounds has been evaluated through various techniques, revealing their potential in corrosion protection applications (Bentiss et al., 2007; Lagrenée et al., 2002).

Ligand in Coordination Chemistry

In coordination chemistry, 3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole derivatives serve as ligands to form various metal complexes. These complexes are studied for their structural and electronic properties, offering insights into the ligand's coordination behavior and the resulting impact on the metal center's characteristics. The synthesis of Rh(I) carbene complexes and their transformation into dicarbonyl derivatives provides valuable information on the ligand's σ-donor ability and its influence on the metal-ligand interaction (Alcarazo et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

Future Directions

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . This suggests that “3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride” and similar compounds could be of interest in future research and drug discovery efforts.

properties

IUPAC Name

(4,5-dimethyl-1,2,4-triazol-3-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5.ClH/c1-3-7-8-4(6-5)9(3)2;/h5H2,1-2H3,(H,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTZFOLGOCXADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride

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